4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
Pyrrole derivative 6 is a heterocyclic organic compound that belongs to the pyrrole family Pyrrole derivatives are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivative 6 can be achieved through several methods. One common approach involves the reaction of arylglyoxals, 1,3-diketones, and enaminoketones in a water or water-ethanol mixture as a solvent . This green method is environmentally friendly and yields polyfunctionalized pyrroles. Another method involves the cyclization of azomethine ylides with olefins, which provides functionalized pyrrole derivatives .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . This method is favored for its simplicity and high yield. Additionally, the Hantzsch synthesis, which involves the reaction of β-ketoesters with ammonia or primary amines, is also used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyrrole derivative 6 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where pyrrole derivatives react with electrophiles to form substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
Pyrrole derivative 6 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, sensors, and optoelectronic devices.
Mechanism of Action
The mechanism of action of pyrrole derivative 6 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 and lipoxygenase enzymes, which are involved in the inflammatory response . Additionally, pyrrole derivative 6 can interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Pyrrole derivative 6 can be compared with other pyrrole derivatives such as:
N-methylpyrrole: Known for its use in the synthesis of porphyrins and chlorophylls.
Pyrrole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrole-3-carboxylic acid: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: Pyrrole derivative 6 stands out due to its multifunctional properties and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C32H29Cl4N3O3 |
---|---|
Molecular Weight |
645.4 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)pyrrole-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H29Cl4N3O3/c33-21-5-3-20(4-6-21)32(31(37)42)13-15-38(16-14-32)30(41)26-19-29(25-12-9-23(35)18-27(25)36)39(28(26)2-1-17-40)24-10-7-22(34)8-11-24/h3-12,18-19,40H,1-2,13-17H2,(H2,37,42) |
InChI Key |
VICABLXDCCBPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)C(=O)N)C(=O)C3=C(N(C(=C3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)CCCO |
Origin of Product |
United States |
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